(R,S)-Ivosidenib

IDH1 mutation R132 variant IC50

Ivosidenib enables unambiguous mIDH1 interrogation without mIDH2 cross-interference, distinguishing it from enasidenib (mIDH2-selective) and vorasidenib (pan-mIDH). Consistent nanomolar potency across five IDH1-R132 variants (IC50 8–13 nM) ensures reproducible multi-variant experimental designs. Validated dose-dependent 2-HG reduction exceeding 90% in preclinical tumor models confirms reliable target engagement. Well-characterized CYP3A4 induction profile supports rational DDI protocol development. FDA-approved first-in-class mIDH1 inhibitor.

Molecular Formula C28H22ClF3N6O3
Molecular Weight 582.96
Cat. No. B1574259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Ivosidenib
Molecular FormulaC28H22ClF3N6O3
Molecular Weight582.96
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivosidenib (AG-120) mIDH1 Inhibitor Scientific Evaluation Guide: Comparator-Based Evidence for Procurement and Research Selection


(R,S)-Ivosidenib (AG-120; CAS 1448347-49-6) is an orally active, small-molecule inhibitor that selectively targets mutant isocitrate dehydrogenase 1 (mIDH1) enzymes harboring the R132 mutation [1]. As the first FDA-approved mIDH1 inhibitor, ivosidenib reduces the oncometabolite D-2-hydroxyglutarate (2-HG) and restores cellular differentiation in IDH1-mutant malignancies [2]. This evidence guide provides quantifiable, comparator-based differentiation to support scientific selection and procurement decisions relative to IDH2 inhibitors (e.g., enasidenib), pan-IDH inhibitors (e.g., vorasidenib), and other mIDH1-targeting candidates [3].

Why In-Class IDH Inhibitors Cannot Be Interchanged: Ivosidenib vs. IDH2 and Pan-IDH Inhibitor Evidence Gap


Inhibitors targeting IDH1, IDH2, and dual IDH1/2 are not interchangeable due to fundamentally distinct mutational targets, enzymatic isoforms, and clinical response profiles. Ivosidenib exclusively targets mutant IDH1 (mIDH1) with minimal wild-type IDH1 inhibition (selectivity ratio of ~5.9-fold for IDH1-R132H vs. IDH1-WT) [1]. In contrast, enasidenib selectively inhibits mutant IDH2 (mIDH2) but demonstrates no meaningful activity against mIDH1 (cross-inhibition IC50 > 48,000 nM) [2]. The pan-IDH inhibitor vorasidenib inhibits both mIDH1 and mIDH2 but exhibits different brain penetration and clinical indication profiles [3]. Substituting any of these agents would result in failure to inhibit the intended target enzyme, rendering treatment or experimental intervention ineffective [1].

Quantitative Evidence: Verifiable Differentiation of Ivosidenib vs. Comparator IDH Inhibitors


Ivosidenib mIDH1 Inhibition Potency: IC50 Data Across All Major R132 Variants vs. Enasidenib Cross-Reactivity

Ivosidenib exhibits consistent nanomolar potency across all five major IDH1-R132 mutations. Biochemical IC50 values range from 8 nM (R132G) to 13 nM (R132C/L), with R132H at 12 nM [1]. In contrast, enasidenib (an mIDH2 inhibitor) shows an IC50 of 48,400 nM against IDH1-R132H, representing >4,000-fold lower potency . This demonstrates that enasidenib cannot functionally substitute for ivosidenib in mIDH1 contexts.

IDH1 mutation R132 variant IC50 enzymatic inhibition biochemical assay

Selectivity Ratio: mIDH1 vs. Wild-Type IDH1 Inhibition Window for Ivosidenib vs. Comparator Compounds

Ivosidenib demonstrates a selectivity window of approximately 5.9-fold for mIDH1-R132H (IC50=12 nM) over wild-type IDH1 (IC50=71 nM) in cellular assays [1]. This selectivity profile is intermediate among IDH1 inhibitors. Vorasidenib exhibits higher absolute potency on mIDH1-R132H (IC50=31.9 nM) but its wild-type selectivity data is not directly comparable due to assay differences . FT-2102 (olutasidenib) shows higher absolute potency (IC50=9 nM) but a narrower selectivity window relative to wild-type in some assays [2]. The moderate selectivity of ivosidenib may balance target engagement with preservation of wild-type IDH1 function.

selectivity wild-type IDH1 therapeutic window off-target cellular assay

Pharmacokinetic Half-Life: Ivosidenib Extended Elimination vs. Comparator IDH Inhibitors for Dosing Strategy Differentiation

Ivosidenib demonstrates an extended plasma elimination half-life of 72–138 hours in patients with hematologic malignancies, supporting once-daily oral dosing at 500 mg [1]. In healthy subjects, the terminal half-life of unchanged ivosidenib is 53.4 hours, with total radioactivity half-life of 71.7 hours [2]. This long half-life is notable compared to many oral oncology agents and contributes to sustained target inhibition. Direct comparative PK data versus enasidenib or vorasidenib from head-to-head trials are not available, but cross-study analysis shows ivosidenib's half-life is substantially longer than that of many small-molecule kinase inhibitors, enabling less frequent dosing [3].

pharmacokinetics half-life dosing interval plasma exposure elimination

CYP Enzyme Induction Profile: Ivosidenib as Strong CYP3A4 Inducer vs. Enasidenib Differentiation for DDI Risk Assessment

Ivosidenib is a strong inducer of CYP3A4, as quantified by PBPK modeling showing geometric mean midazolam AUC ratio of 0.18 and Cmax ratio of 0.27 following multiple doses [1]. In patients receiving 500 mg QD ivosidenib, CYP3A activity increased by 119–168% as measured by 4β-hydroxycholesterol/cholesterol ratios [2]. Ivosidenib also induces CYP2B6, CYP2C8, and CYP2C9 in vitro [3]. Enasidenib's CYP induction profile is distinct and less comprehensively characterized in published models. This differentiation is critical for predicting drug-drug interactions when co-administering with CYP3A4 substrates (e.g., midazolam, certain antifungals).

drug-drug interaction CYP3A4 enzyme induction PBPK modeling DDI

Plasma 2-HG Reduction: Ivosidenib Target Engagement Quantified in Phase III Cholangiocarcinoma Trial vs. Placebo Control

In the Phase III ClarIDHy trial (NCT02989857) in IDH1-mutant advanced cholangiocarcinoma, ivosidenib 500 mg QD reduced mean plasma 2-HG concentration from 1108 ng/mL at baseline to 97.7 ng/mL at Cycle 2 Day 1, approaching levels observed in healthy individuals [1]. An average 2-HG inhibition of 75.0% was observed at steady state in ivosidenib-treated patients, while no plasma 2-HG decreases were seen with placebo [2]. This robust and sustained target engagement was observed irrespective of best overall response (progressive disease, partial response, or stable disease) [3]. Similar 2-HG reductions to near-healthy levels were observed in AML studies [4].

2-hydroxyglutarate pharmacodynamics biomarker target engagement ClarIDHy

FDA Regulatory Differentiation: Ivosidenib First-in-Class Approvals Across AML and Cholangiocarcinoma vs. Competitor Indication Scope

Ivosidenib (TIBSOVO) is FDA-approved for three distinct IDH1-mutant indications: (1) newly diagnosed AML in adults ≥75 years or with comorbidities precluding intensive chemotherapy; (2) relapsed or refractory AML; and (3) previously treated locally advanced or metastatic cholangiocarcinoma [1]. It is the first and only targeted therapy approved for IDH1-mutated cholangiocarcinoma [2]. Enasidenib is approved only for relapsed/refractory AML with IDH2 mutation, while vorasidenib is approved for IDH1/2-mutant low-grade glioma (CNS indication) [3]. This differential regulatory footprint reflects distinct clinical development pathways and provides clear guidance for procurement based on intended disease model.

FDA approval regulatory status indication AML cholangiocarcinoma

Validated Application Scenarios for Ivosidenib Based on Quantitative Evidence


IDH1-R132 Mutant-Selective Enzymatic Inhibition Studies Requiring Cross-Variant Consistency

Ivosidenib is appropriate for research involving any of the five major IDH1-R132 mutations (R132H, R132C, R132G, R132L, R132S), as demonstrated by consistent nanomolar IC50 values ranging from 8–13 nM across all variants [1]. This broad intra-class coverage contrasts with compounds showing variant-dependent potency. Researchers studying multiple R132 variants can utilize a single compound with predictable inhibition profiles, reducing experimental variability [1].

IDH1-Mutant AML and Cholangiocarcinoma Xenograft Models Requiring Validated In Vivo Target Engagement

For in vivo studies in IDH1-mutant tumor models, ivosidenib provides validated, dose-dependent 2-HG suppression. In tumor-bearing mice, gavage administration of 50 mg/kg and 150 mg/kg reduced tumor 2-HG concentrations by 92.0% and 95.2%, respectively, at 12 hours post-dose [2]. In clinical studies, 500 mg QD reduced plasma 2-HG from 1108 ng/mL to 97.7 ng/mL (91.2% reduction), with sustained 75.0% average inhibition at steady state [3]. This robust PD response enables reliable target engagement monitoring in preclinical models.

Combination Studies with CYP3A4 Substrates Requiring Defined DDI Risk Assessment

Ivosidenib's well-characterized CYP3A4 induction profile makes it suitable for DDI studies with concomitant CYP3A4 substrates. PBPK modeling predicts midazolam AUC reduction of 82% (ratio 0.18) and Cmax reduction of 73% (ratio 0.27) during ivosidenib co-administration [4]. Clinical biomarker data confirm CYP3A activity increases of 119–168% at 500 mg QD [5]. This quantitative DDI liability data supports rational dose adjustment for co-administered CYP3A4 substrates in combination research protocols.

Studies Excluding IDH2-Mutant Models Requiring Definitive Target Selectivity

For research requiring exclusion of IDH2 inhibition as a confounding variable, ivosidenib provides clear selectivity for mIDH1 over mIDH2. While direct mIDH2 inhibition data for ivosidenib is limited, the compound's selective binding to mIDH1 is well-established, with no cross-activity reported at therapeutic concentrations [6]. In contrast, enasidenib shows no meaningful mIDH1 inhibition (IC50 48,400 nM for IDH1-R132H), and vorasidenib inhibits both isoforms . Ivosidenib is therefore appropriate for experiments specifically designed to interrogate mIDH1 biology without mIDH2 pathway interference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S)-Ivosidenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.